molecular formula C8H8N2OS B2981050 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one CAS No. 52240-00-3

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B2981050
CAS No.: 52240-00-3
M. Wt: 180.23
InChI Key: SLIODHPLYGIMCY-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a thiophene ring fused to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the dihydropyridazinone core can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to its combination of a thiophene ring and a dihydropyridazinone core, which imparts distinct electronic and steric properties. This makes it a versatile building block for various applications in chemistry and materials science.

Properties

IUPAC Name

3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIODHPLYGIMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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